molecular formula C9H9BrN2OS B13304891 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13304891
M. Wt: 273.15 g/mol
InChI Key: QDYHJTXTAURCGH-UHFFFAOYSA-N
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Description

2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is an organic compound that features both a bromothiophene and a pyrazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 2-bromothiophene.

    Formation of Pyrazole: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The bromothiophene and pyrazole intermediates are coupled using a suitable base and solvent to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a thiophene derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethanone.

    Reduction: Formation of 2-(Thiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Potential use in the development of pharmaceuticals due to its unique structure.

Medicine

    Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Used in the development of organic electronic materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromothiophene and pyrazole moieties can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(2-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Contains a chlorine atom instead of bromine, which can influence its chemical properties.

    2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethanone: The hydroxyl group is replaced by a ketone, altering its reactivity.

Uniqueness

2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both bromothiophene and pyrazole moieties, which confer distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H9BrN2OS

Molecular Weight

273.15 g/mol

IUPAC Name

2-(2-bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethanol

InChI

InChI=1S/C9H9BrN2OS/c10-9-6(1-2-14-9)3-8(13)7-4-11-12-5-7/h1-2,4-5,8,13H,3H2,(H,11,12)

InChI Key

QDYHJTXTAURCGH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CC(C2=CNN=C2)O)Br

Origin of Product

United States

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